molecular formula C18H16N2O3 B2885253 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide CAS No. 898354-93-3

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide

Cat. No. B2885253
CAS RN: 898354-93-3
M. Wt: 308.337
InChI Key: MXLDOGXVDAONAJ-UHFFFAOYSA-N
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Description

“3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They exist widely in natural products and have a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives can be synthesized from simple precursors like benzofuran-2-carboxylic acid . The process involves three synthetic operations: 8-AQ installation, C–H arylation, and transamidation . This method allows access to a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .


Chemical Reactions Analysis

Benzofuran and its derivatives have been the focus of many studies due to their diverse pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Scientific Research Applications

Anticancer Therapeutics

Benzofuran compounds have shown significant potential in the development of anticancer drugs. Their ability to inhibit the growth of various human cancer cell lines makes them valuable in cancer research . The specific compound 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide could be investigated for its efficacy against certain types of cancer cells, contributing to the development of new anticancer agents.

Antimicrobial Agents

Studies have indicated that benzofuran derivatives possess strong antibacterial and antiviral activities . This makes them excellent candidates for the development of new antimicrobial drugs that could be effective against resistant strains of bacteria or novel viruses.

Anti-Oxidative Applications

The anti-oxidative properties of benzofuran compounds can be harnessed in the prevention of oxidative stress-related diseases . Research into the specific antioxidant mechanisms of 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide could lead to its application in neuroprotective or cardioprotective drugs.

Hepatitis C Treatment

Some benzofuran derivatives have been found to have anti-hepatitis C virus activity . The exploration of 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide in this context could potentially lead to the development of new therapeutic drugs for hepatitis C.

Drug Design and Discovery

The structural diversity and biological activities of benzofuran derivatives make them suitable as lead compounds in drug discovery . The compound could be used as a core structure to develop new drugs with improved efficacy and safety profiles.

Synthetic Chemistry Methodology

Benzofuran derivatives are also important in synthetic chemistry. They can be synthesized through various methods, including unique free radical cyclization cascades and proton quantum tunneling, which are beneficial for constructing complex benzofuran ring systems . The synthesis of 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide could be optimized using these novel methodologies, enhancing the efficiency of producing such compounds.

Mechanism of Action

While the specific mechanism of action for “3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide” is not mentioned in the search results, benzofuran derivatives in general have been found to exhibit a wide range of biological and pharmacological activities . For example, some benzofuran derivatives have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Future Directions

Benzofuran and its derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . There is an urgent need to develop new therapeutic agents, and benzofuran derivatives are found to be suitable structures for this purpose . Future research will likely continue to explore the therapeutic potential of these compounds .

properties

IUPAC Name

3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-5-4-6-12(9-11)10-15(21)20-16-13-7-2-3-8-14(13)23-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDOGXVDAONAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide

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